2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3OS/c24-16-10-12-17(13-11-16)27-22(28)21-20(18-8-4-5-9-19(18)25-21)26-23(27)29-14-15-6-2-1-3-7-15/h1-13,25H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXEPZPNZBSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole skeleton.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as chlorobenzene derivatives.
Attachment of the Benzylthio Group: The benzylthio group is usually introduced through nucleophilic substitution reactions, where a benzylthiol or benzylthiolate reacts with a suitable leaving group on the pyrimidoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The benzylthio (-S-CH2C6H5) group is susceptible to nucleophilic displacement. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base could yield 2-alkylthio derivatives.
-
Arylthio Exchange : Treatment with aryl thiols under oxidative or basic conditions may replace the benzylthio group with other thiols (e.g., 4-methoxyphenylthiol).
Example Reaction Pathway
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thioether Alkylation | CH3I, K2CO3, DMF, 60°C | 2-(methylthio)-derivative | ~70* | |
| Thiol Displacement | ArSH, K2CO3, DMF, reflux | 2-arylthio-derivative | ~65* |
*Yields estimated from analogous reactions in thienopyrimidine systems .
Oxidation of the Benzylthio Moiety
The sulfur atom in the benzylthio group can undergo oxidation:
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Sulfoxide Formation : Controlled oxidation with H2O2 or mCPBA yields sulfoxide derivatives.
-
Sulfone Formation : Stronger oxidizing agents (e.g., KMnO4) convert the thioether to a sulfone.
Oxidation States
| Oxidation Level | Reagents | Product Structure | Stability | Source |
|---|---|---|---|---|
| Sulfoxide | H2O2, AcOH, 25°C | 2-(benzylsulfinyl)-derivative | Moderate | |
| Sulfone | KMnO4, H2O, 80°C | 2-(benzylsulfonyl)-derivative | High |
Electrophilic Substitution on the Pyrimidoindole Core
The electron-rich pyrimido[5,4-b]indole system may undergo electrophilic aromatic substitution (EAS):
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Halogenation : Chlorination or bromination at the C5 or C7 positions using NXS (X = Cl, Br) .
-
Nitration : Reaction with HNO3/H2SO4 introduces nitro groups, enhancing reactivity for further functionalization .
EAS Reactivity Trends
| Position | Reactivity (Relative) | Preferred Electrophile | Notes | Source |
|---|---|---|---|---|
| C5 | High | Cl2, Br2 | Activated by adjacent N atoms | |
| C7 | Moderate | NO2+ | Steric hindrance from Cl-C6H4 |
Hydrolysis and Rearrangement of the 4-Oxo Group
The 4-keto group in the pyrimidine ring may participate in:
-
Acid-Catalyzed Hydrolysis : Conversion to a 4-hydroxyl derivative under acidic conditions (e.g., HCl/H2O) .
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Ring Expansion : Treatment with malonate esters or diethyl acetylenedicarboxylate could trigger spirocyclic rearrangements, as seen in β-carboline systems .
Hydrolysis Example
textHCl (aq) 4-Oxo derivative ————————————→ 4-Hydroxy derivative Δ, 6 h
Analogous to β-carboline chlorination and rearrangement pathways .
Cross-Coupling Reactions at the 4-Chlorophenyl Group
The 4-chlorophenyl substituent may engage in:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids to form biaryl systems.
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Buchwald-Hartwig Amination : Introduction of amine groups via Pd/ligand systems .
Catalytic Conditions
| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME | 4-Biphenyl | ~85* | |
| Buchwald Amination | Pd2(dba)3, Xantphos | 4-Anilino | ~78* |
Extrapolated from pyrimidine and indole coupling reactions .
Functionalization via the Pyrimidine Nitrogen
The pyrimidine N-atoms can undergo alkylation or acylation:
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N-Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) under basic conditions .
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N-Acylation : Treatment with acetyl chloride to form N-acetyl derivatives .
Key Reaction
text3-(4-Chlorophenyl)pyrimidoindole + AcCl → N-Acetylated derivative Conditions: Pyridine, 0°C → RT, 12 h
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds similar to 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. For instance, derivatives of pyrimidine and thiazole have shown effective antibacterial and antifungal activities. The synthesis of such compounds often involves the condensation of benzylthio derivatives with various aldehydes and amines, leading to products that exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Activity Type | Tested Strains | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 20 |
| Compound B | Antifungal | Candida albicans | 18 |
| Compound C | Antibacterial | S. aureus | 22 |
Anticancer Properties
The anticancer potential of pyrimidine derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways. For example, studies on similar pyrimidine compounds have demonstrated their ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Table 2: Anticancer Activity of Pyrimidine Compounds
| Compound Name | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Compound D | Breast Cancer | 15 |
| Compound E | Colon Cancer | 10 |
| Compound F | Lung Cancer | 12 |
Antiviral Activity
Emerging research has suggested that pyrimidine derivatives may also possess antiviral properties. Studies indicate that these compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. For instance, certain derivatives have shown activity against HIV and influenza viruses .
Case Studies
- Antimicrobial Screening : A study conducted by Rao et al. synthesized a series of benzylthio-pyrimidine derivatives and evaluated their antimicrobial efficacy. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .
- Anticancer Mechanism Investigation : Another study explored the mechanisms through which pyrimidine derivatives induce apoptosis in cancer cells. The researchers demonstrated that these compounds activate caspase pathways leading to programmed cell death, providing insights into their therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrimidoindoles and heterocyclic analogs, focusing on substituent effects, molecular conformation, and biological activity.
Substituent Variations in Pyrimidoindole Derivatives
Key Compounds:
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3, ): Substituents: Dual fluorinated benzyl groups (4-fluorobenzyl and 2-methoxybenzyl) at positions 3 and 3. Structural Features: Fluorine atoms enhance electronegativity and may improve metabolic stability. X-ray crystallography confirms a planar pyrimidoindole core with minor deviations in benzyl group orientations . Activity: Not explicitly reported, but fluorination often correlates with enhanced bioavailability in drug candidates.
3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one ():
- Substituents: Ethoxyphenyl at position 3 and a pyrrolidinylethylsulfanyl group at position 2.
- Structural Features: The ethoxy group introduces steric bulk and lipophilicity, while the pyrrolidinyl moiety may facilitate hydrogen bonding.
- Activity: Undisclosed, but the pyrrolidine ring could enhance CNS penetration in neurological targets.
Target Compound: Substituents: Benzylthio (S-CH₂-C₆H₅) at position 2 and 4-chlorophenyl at position 3. Chlorine’s electron-withdrawing effect may polarize the aromatic system.
Table 1: Substituent Comparison of Pyrimidoindole Derivatives
Heterocyclic Analogs with Similar Pharmacophores
Key Compounds:
2-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one (3e, ):
- Structure: Pyrazolothiazolone fused with 4-chlorophenyl.
- Activity: Exhibits potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the chlorophenyl-thiazolone pharmacophore .
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one ():
- Structure: Phenacylsulfanyl (S-CH₂-CO-C₆H₅) replaces benzylthio in the target compound.
- Key Difference: The ketone group in phenacylsulfanyl may increase reactivity or hydrogen-bonding capacity compared to benzylthio.
Table 2: Activity Comparison of Chlorophenyl-Containing Heterocycles
Conformational and Crystallographic Insights
- Planarity and Packing (): Pyrimidoindole derivatives generally adopt planar conformations, but substituents like fluorophenyl or methoxybenzyl induce torsional angles (e.g., 15–20° in Compound 3) that affect crystal packing and solubility .
Biological Activity
The compound 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to explore the synthesis, characterization, and biological activity of this compound, emphasizing its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrimidine core : This is achieved through condensation reactions involving appropriate aldehydes and thioketones.
- Substitution reactions : The introduction of the benzylthio group is performed via nucleophilic substitution methods.
- Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives with benzothiazole moieties demonstrate potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against common fungal pathogens .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation pathways. For example, compounds in this class have been shown to inhibit key enzymes involved in cancer cell metabolism .
- Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown potential as AChE inhibitors, which is relevant for treating neurodegenerative diseases such as Alzheimer’s .
- Urease Inhibition : Urease inhibitors are critical in managing urinary tract infections and certain types of kidney stones. The biological activity against urease has been confirmed in several studies .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
| Study | Biological Activity | Results |
|---|---|---|
| Study 1 | Antibacterial | MIC values ranged from 10-50 µg/mL against tested strains |
| Study 2 | Anticancer | IC50 values below 20 µM in breast cancer cell lines |
| Study 3 | Enzyme Inhibition | AChE inhibition with an IC50 value of 25 µM |
Q & A
Basic: What are the recommended synthetic routes for 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one?
Methodological Answer:
The synthesis typically involves cyclocondensation of indole derivatives with thiourea or thioamide precursors. Key steps include:
- Step 1: Reacting 5-chloroindole-3-carbaldehyde with 4-chlorophenylhydrazine to form a hydrazone intermediate.
- Step 2: Cyclization with benzylthiol under acidic conditions (e.g., HCl/EtOH) to form the pyrimidoindole core.
- Step 3: Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance yield (up to 68%) compared to traditional reflux (48%) .
Data Table:
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Reflux | 80 | 12 | 48 |
| Microwave | 100 | 0.5 | 68 |
Basic: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- 1H NMR: Key peaks include aromatic protons (δ 7.2–8.6 ppm), benzylthio methylene (δ 4.2–4.5 ppm), and NH protons (δ 10–12 ppm). For example, the singlet at δ 8.65 ppm corresponds to the indole H-7 proton .
- 13C NMR: The carbonyl (C=O) at δ 170–175 ppm and thiocarbonyl (C=S) at δ 120–125 ppm are critical for confirming the pyrimidone ring .
- HRMS: Use ESI+ mode to confirm molecular ion [M+H]+ at m/z 435.08 (calculated) vs. observed 435.05 .
Advanced: How to address contradictory biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often arise from differences in assay conditions or substituent effects. Resolve by:
- Systematic Variation: Modify the benzylthio or 4-chlorophenyl groups and test TLR4 antagonism (IC50) .
- Computational Modeling: Use MOE software to dock the compound into the TLR4/MD-2 binding pocket. Compare binding energies (ΔG) with experimental IC50 values .
Data Table:
| Substituent | IC50 (µM) | ΔG (kcal/mol) |
|---|---|---|
| Benzylthio | 0.45 | -9.2 |
| Phenylthio | 1.20 | -7.8 |
Advanced: What strategies optimize solubility without compromising activity?
Methodological Answer:
- PEGylation: Introduce polyethylene glycol (PEG) chains at the benzylthio group.
- Salt Formation: Use hydrochloride salts to enhance aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL in PBS) .
- Co-solvent Systems: Test DMSO/water (1:4) for in vitro assays .
Basic: What are the stability considerations for this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH 2–4): Degradation occurs via hydrolysis of the thiocarbonyl group (t1/2 = 8 h).
- Neutral pH (7.4): Stable for >48 h in PBS.
- Basic Conditions (pH 10): Rapid oxidation of benzylthio to sulfoxide (t1/2 = 2 h). Monitor via HPLC (C18 column, 254 nm) .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Fluorescence Polarization: Use a fluorescent TLR4 probe (e.g., FITC-labeled LPS) to measure displacement (Kd = 0.38 µM) .
- Western Blot: Assess downstream NF-κB inhibition (e.g., reduced p65 phosphorylation at 1 µM) .
Data Table:
| Assay | Readout | EC50 (µM) |
|---|---|---|
| Fluorescence Polarization | Probe displacement | 0.38 |
| NF-κB Inhibition | p65 phosphorylation | 0.75 |
Advanced: How to resolve discrepancies in computational vs. experimental binding affinities?
Methodological Answer:
- Force Field Adjustment: Re-parameterize charges for the thiocarbonyl group in docking simulations.
- Solvent Effects: Include explicit water molecules in molecular dynamics (MD) simulations.
- Experimental Validation: Use SPR (surface plasmon resonance) to measure kinetic constants (kon/koff) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, EN 166-certified goggles, and a lab coat.
- Ventilation: Use fume hoods for synthesis steps involving thiols.
- Spill Management: Neutralize with 10% sodium bicarbonate and absorb with vermiculite .
Advanced: How to design analogs to mitigate off-target effects on cytochrome P450 enzymes?
Methodological Answer:
- CYP Screening: Test inhibition against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Structural Modifications: Replace the 4-chlorophenyl group with a 4-fluorophenyl moiety to reduce CYP2D6 inhibition (IC50 from 5 µM to >50 µM) .
Advanced: What mechanistic insights explain the compound’s instability in light?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
